molecular formula C7H10O2S B2881412 3-Ethynylthiane 1,1-dioxide CAS No. 2138022-33-8

3-Ethynylthiane 1,1-dioxide

Cat. No. B2881412
CAS RN: 2138022-33-8
M. Wt: 158.22
InChI Key: NBBRRAZAQSKLLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethynylthiane 1,1-dioxide, also known as ETDO-3, is a heterocyclic compound. It has a molecular formula of C7H12O2S and a molecular weight of 160.24 g/mol . It has attracted considerable scientific interest in recent years due to its unique properties and potential applications across various fields of research and industry.


Molecular Structure Analysis

The molecular structure of 3-Ethynylthiane 1,1-dioxide includes a thietane ring with an ethynyl group attached . The InChI string representation of the molecule is InChI=1S/C7H12O2S/c1-2-7-4-3-5-10(8,9)6-7/h2,7H,1,3-6H2 , and the canonical SMILES representation is C=CC1CCCS(=O)(=O)C1 .


Physical And Chemical Properties Analysis

3-Ethynylthiane 1,1-dioxide has a molecular weight of 160.24 g/mol . It has a computed XLogP3-AA value of 1 , indicating its partition coefficient between octanol and water, which is a measure of its lipophilicity. It has no hydrogen bond donors and two hydrogen bond acceptors . Its topological polar surface area is 42.5 Ų .

Scientific Research Applications

Perovskite Solar Cells

3-Ethynylthiane 1,1-dioxide, also known as PSAD, has been used in the development of perovskite solar cells . It is introduced into the perovskite precursor solution with the aim of regulating crystallization and reducing defects in perovskite thin films . The hydrogen bonding and coordination interactions between PSAD and perovskite have been revealed through various characterization studies and density functional theory calculations . As a result, perovskite thin films with large grains and reduced defects were obtained, which helped improve the efficiency and stability of PSAD-treated devices .

Organic Chemistry

3-Ethynylthiane 1,1-dioxide has been introduced into preparative organic chemistry . It has been prepared from thietan-3-one by the addition of trimethylsilyl cyanide to the carbonyl group, followed by the oxidation of the sulfur atom and subsequent dehydration of the thietane 1,1-dioxide intermediate .

Cycloaddition Reactions

The reactivity of 3-Ethynylthiane 1,1-dioxide has been demonstrated in [3+2] and [4+2] cycloaddition reactions . Thiete 1,1-dioxides are strained but kinetically stable 4-membered sulfur-containing heterocycles. Due to the presence of an electron-deficient C=C double bond, they are susceptible to various types of cycloaddition reactions .

Synthesis of Thietane Derivatives

Thiete 1,1-dioxides have been shown to undergo Diels–Alder reactions with 1,3-dienes and thermal [2+2] cycloaddition with enamines and ynamines, resulting in the formation of carboannulated thietane derivatives .

Heteroannulation

Heteroannulation has been demonstrated on examples of [3+2] cycloaddition with 1,3-dipoles: nitrones, nitrile oxides, diazoalkanes, thiocarbonyl ylides . In a recent study, the reactions of thiete 1,1-dioxides with azomethine ylide were used for the preparation of pyrrolidine-annulated thietanes, which are of interest for medicinal chemistry .

Preparation of Reactive Thiete Dioxides

With the aim to extend the diversity of reactive thiete dioxides and to study their utility in cycloaddition reactions, a derivative with a nitrile group at the double bond has been prepared . The additional electron-withdrawing group at the double bond is expected to give a compound with high reactivity to 1,3-dipoles and conjugated dienes .

Mechanism of Action

Target of Action

The primary targets of 3-Ethynylthiane 1,1-dioxide, also known as N-199/1, are the serotonergic, noradrenergic, dopaminergic, and cholinergic neurotransmission systems . These systems play a crucial role in mood regulation, and their dysregulation is often associated with depressive disorders.

Mode of Action

N-199/1 interacts with its targets by stimulating serotonergic 5HT1A-receptors and/or blocking 5HT2A/2C-receptors and/or α2-adrenergic receptors . Dopaminergic and cholinergic receptors may also be involved . This interaction results in changes in neurotransmitter levels, which can alleviate symptoms of depression .

Biochemical Pathways

It is known that the compound influences several neurotransmitter systems, including the serotonergic, noradrenergic, dopaminergic, and cholinergic systems . These systems are interconnected and their modulation can lead to downstream effects on mood and behavior.

Pharmacokinetics

It has been predicted to have satisfactory pharmacokinetic characteristics, including correspondence to lipinski’s rule of five . This rule is a guideline for the drug-likeness or pharmaceutical properties of a compound, suggesting that N-199/1 may have good bioavailability.

Result of Action

N-199/1 has been shown to exhibit antidepressant properties in several tests of neuropharmacological interaction . For example, it reduced the number of head twitches induced by 5-HTP, decreased the duration of haloperidol-induced catalepsy, attenuated L-DOPA-induced hypothermia, and reduced the duration and severity of arecoline-induced tremor . These results suggest that N-199/1 can alleviate symptoms of depression.

Future Directions

While specific future directions for 3-Ethynylthiane 1,1-dioxide are not detailed in the retrieved papers, research into heterocyclic compounds and their potential applications across various fields of research and industry is ongoing. This includes potential applications in photocatalytic CO2 reduction and gas separation .

properties

IUPAC Name

3-ethynylthiane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O2S/c1-2-7-4-3-5-10(8,9)6-7/h1,7H,3-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBBRRAZAQSKLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1CCCS(=O)(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylthiane 1,1-dioxide

CAS RN

2138022-33-8
Record name 3-ethynylthiane 1,1-dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.